N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a fluorinated phenyl group linked through a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of more efficient catalysts, automated reaction systems, and advanced purification techniques such as recrystallization or chromatography. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated compounds, and substituted derivatives.
Scientific Research Applications
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure but with different functional groups.
Heparinoid: Shares some structural features but has different biological activities.
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H11ClFN3O3 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H11ClFN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-5-7-19-17(10-15)24-20(28-19)13-2-1-3-14(22)9-13/h1-11H |
InChI Key |
RVOXKYNILRLGIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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